Indium--manganese (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indium–manganese (1/1) is a binary alloy composed of indium and manganese in equal proportions. This compound is known for its unique physical and chemical properties, which make it valuable in various scientific and industrial applications. Indium is a soft, malleable metal with a low melting point, while manganese is a hard, brittle metal with significant magnetic properties. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it useful in fields such as materials science, electronics, and catalysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

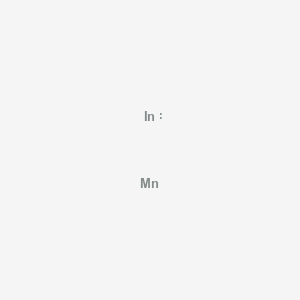

The preparation of indium–manganese (1/1) can be achieved through several synthetic routes. One common method involves the direct reaction of indium and manganese metals in a controlled atmosphere. The metals are typically heated to high temperatures in a vacuum or inert gas environment to prevent oxidation. The reaction can be represented by the following equation:

In+Mn→InMn

Another method involves the reduction of indium and manganese oxides using a reducing agent such as hydrogen or carbon. This process requires precise control of temperature and pressure to ensure the complete reduction of the oxides to the desired alloy.

Industrial Production Methods

In industrial settings, the production of indium–manganese (1/1) often involves the use of advanced metallurgical techniques such as vacuum arc melting or induction melting. These methods allow for the precise control of composition and purity, ensuring the production of high-quality alloys. The molten alloy is then cast into molds and allowed to solidify, forming ingots or other desired shapes .

Analyse Chemischer Reaktionen

Types of Reactions

Indium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both indium and manganese.

Oxidation: The alloy can be oxidized to form indium and manganese oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.

Reduction: The oxides of indium and manganese can be reduced back to the alloy using reducing agents such as hydrogen or carbon.

Substitution: Indium–manganese (1/1) can participate in substitution reactions with other metals or compounds, leading to the formation of new alloys or intermetallic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of indium–manganese (1/1) include oxygen, hydrogen, carbon, and various metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from the reactions of indium–manganese (1/1) include indium and manganese oxides, as well as various intermetallic compounds. These products have diverse applications in fields such as catalysis, electronics, and materials science .

Wissenschaftliche Forschungsanwendungen

Indium–manganese (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Chemistry: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in the synthesis of fine chemicals and pharmaceuticals.

Biology: Indium–manganese (1/1) is used in the development of biosensors and diagnostic tools. Its magnetic properties enable the detection and manipulation of biological molecules, making it useful in medical diagnostics and research.

Medicine: The alloy is explored for its potential use in targeted drug delivery systems. Its magnetic properties allow for the controlled release of drugs at specific sites within the body, improving the efficacy and reducing side effects.

Industry: Indium–manganese (1/1) is used in the production of advanced materials such as magnetic alloys and electronic components.

Wirkmechanismus

The mechanism by which indium–manganese (1/1) exerts its effects is primarily related to its magnetic and catalytic properties. The alloy’s magnetic properties enable it to interact with magnetic fields, making it useful in applications such as magnetic resonance imaging (MRI) and magnetic separation techniques. Additionally, its catalytic properties allow it to facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the reaction .

Vergleich Mit ähnlichen Verbindungen

Indium–manganese (1/1) can be compared with other similar compounds such as indium–gallium (1/1) and manganese–cobalt (1/1). These compounds share some similarities in terms of their magnetic and catalytic properties but also exhibit unique characteristics that make them suitable for different applications.

Indium–gallium (1/1): This alloy is known for its excellent electrical conductivity and is widely used in the production of semiconductors and solar cells. Unlike indium–manganese (1/1), it does not possess significant magnetic properties.

Manganese–cobalt (1/1): This alloy exhibits strong magnetic properties and is used in the production of permanent magnets and magnetic storage devices.

Eigenschaften

CAS-Nummer |

12532-43-3 |

|---|---|

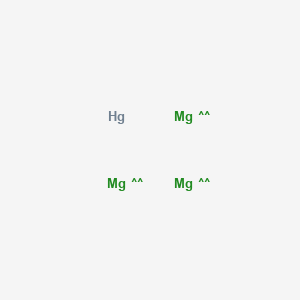

Molekularformel |

InMn |

Molekulargewicht |

169.756 g/mol |

IUPAC-Name |

indium;manganese |

InChI |

InChI=1S/In.Mn |

InChI-Schlüssel |

IXAUJHXCNPUJCI-UHFFFAOYSA-N |

Kanonische SMILES |

[Mn].[In] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)